molecular formula C13H17ClN2O3S B2380133 4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride CAS No. 728864-65-1

4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride

Cat. No.: B2380133
CAS No.: 728864-65-1
M. Wt: 316.8
InChI Key: QSZJNBOKUYBCFQ-UHFFFAOYSA-N
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Description

4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is a specialized chemical reagent designed for research applications, particularly in organic and medicinal chemistry. This compound belongs to a class of benzenesulfonyl chloride derivatives that are critically employed as key intermediates in the synthesis of novel sulfonamide-based compounds (citation:5). Sulfonamides are a historically significant class of molecules with a broad range of biological activities. Researchers modify the functional groups attached to the sulfonamide core to enhance specific properties or target biological processes, leading to potential applications in developing anticancer, antiviral, and antifungal agents (citation:5). The 2-methylpiperidine carboxamido moiety on the benzene ring is a sophisticated structural feature that may be utilized to fine-tune the molecule's pharmacokinetic properties and its binding affinity to specific enzymatic targets. In research settings, this reagent is primarily used to introduce the sulfonamide functional group into target molecules via nucleophilic substitution reactions with amines, enabling the construction of complex molecular architectures (citation:5). Its mechanism of action as a synthetic intermediate stems from the high reactivity of the sulfonyl chloride group, which acts as an electrophile. Furthermore, sulfonamide derivatives are known to act as competitive inhibitors for various enzymes, such as dihydropteroate synthase in bacteria and carbonic anhydrase in higher organisms, making them valuable scaffolds in pharmacological and biochemical research (citation:5). This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) prior to use, as benzenesulfonyl chlorides are typically corrosive and require careful handling (citation:1)(citation:2).

Properties

IUPAC Name

4-[(2-methylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c1-10-4-2-3-9-16(10)13(17)15-11-5-7-12(8-6-11)20(14,18)19/h5-8,10H,2-4,9H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZJNBOKUYBCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 2-methylpiperidine-1-carbonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and pH levels to maintain the desired reaction environment .

Chemical Reactions Analysis

Types of Reactions

4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform

    Bases: Triethylamine, pyridine

Major Products Formed

    Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonate thiols.

    Hydrolysis Products: Sulfonic acid and hydrochloric acid.

Scientific Research Applications

Medicinal Chemistry

4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride is primarily explored for its potential therapeutic effects.

  • Anticancer Activity : Research indicates that compounds containing similar structures have demonstrated efficacy against various cancer cell lines. For instance, analogs of this compound were shown to inhibit tumor growth in preclinical models, suggesting its potential use as an anticancer agent .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, providing a basis for developing targeted therapies. Studies have highlighted the importance of sulfonamide derivatives in inhibiting carbonic anhydrase and other enzymes relevant to cancer and metabolic disorders .

Biological Research

The biological activities of this compound are under extensive investigation:

  • Receptor Binding Studies : The interaction of the compound with various receptors (e.g., neurotransmitter receptors) has been studied to assess its pharmacological profile. Preliminary findings suggest that it may modulate pathways related to pain and inflammation .
  • Anti-inflammatory Properties : Similar sulfonamide compounds have been reported to exhibit anti-inflammatory effects by reducing pro-inflammatory cytokine levels, indicating that this compound might also possess such properties.

Material Science

Beyond biological applications, this compound can serve as a precursor for synthesizing advanced materials:

  • Polymer Development : The compound can be utilized in the synthesis of polymers with specific properties, such as enhanced thermal stability or chemical resistance, making it valuable in industrial applications.
  • Coatings and Adhesives : Its reactivity allows it to be incorporated into formulations for coatings or adhesives that require specific performance characteristics.

Case Studies and Research Findings

Several studies have documented the applications and effects of similar compounds:

  • A study on sulfonamide derivatives demonstrated their effectiveness in inhibiting tumor growth in xenograft models, supporting their potential use in cancer therapy .
  • Research focusing on enzyme inhibition showed that related compounds could effectively inhibit key metabolic enzymes, paving the way for new treatments in metabolic syndromes .

Mechanism of Action

The mechanism of action of 4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonyl Chlorides

The following analysis compares 4-(2-methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride (Compound A) with analogous sulfonyl chlorides, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituent(s) on Benzene Ring Key Features Applications/Reactivity Insights Reference ID
Compound A 2-Methylpiperidine-1-carboxamido Bulky, nitrogen-rich substituent; enhances H-bonding and steric hindrance Drug design (e.g., protease inhibitors)
4-Chlorobenzene-1-sulfonyl chloride Chloro Electron-withdrawing; simple structure High-yield sulfonamide synthesis
4-(Trifluoromethyl)benzene-1-sulfonyl chloride Trifluoromethyl Strong electron-withdrawing; enhances stability and lipophilicity Agrochemical intermediates
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride 5-Chloropentanamido Flexible alkyl chain with chloro group; moderate steric bulk Material science and drug discovery
4-Methylbenzene-1-sulfonyl chloride Methyl Electron-donating; increases solubility in nonpolar solvents Industrial synthesis of dyes/resins

Key Analysis

Substituent Electronic Effects :

  • Compound A’s piperidine-carboxamido group introduces mixed electronic effects: the amide carbonyl is electron-withdrawing, while the piperidine nitrogen may donate electrons depending on protonation state. This contrasts with purely electron-withdrawing groups (e.g., trifluoromethyl in ) or electron-donating groups (e.g., methyl in ).
  • Chloro and trifluoromethyl substituents () enhance electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution reactions. Compound A’s reactivity may be tempered by steric hindrance from the piperidine ring .

Steric Hindrance :

  • The 2-methylpiperidine group in Compound A imposes significant steric bulk compared to linear chains (e.g., 5-chloropentanamido in ) or planar substituents (e.g., trifluoromethyl). This reduces reaction rates in bulky nucleophile systems but improves selectivity in enzyme-binding contexts .

Biological Relevance :

  • Compound A’s piperidine-carboxamido moiety mimics natural peptide backbones, making it valuable for protease inhibitor design (e.g., Dengue virus protease studies in ). In contrast, 4-chlorobenzene-1-sulfonyl chloride () is typically used in simpler sulfonamide derivatization without targeting specific enzymes.

Synthetic Yields and Conditions :

  • Sulfonamide formation with Compound A may require optimized conditions (e.g., pyridine catalysis, as in ) due to steric challenges, achieving yields ~68–95%. Simpler derivatives like 4-chlorobenzene-1-sulfonyl chloride achieve ~85% yields under milder conditions .

Biological Activity

4-(2-Methylpiperidine-1-carboxamido)benzene-1-sulfonyl chloride, also known by its CAS number 728864-65-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H17ClN2O3S, with a molecular weight of approximately 316.8 g/mol. The compound features a sulfonyl chloride functional group, which is known for its reactivity and ability to form various derivatives.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-methylpiperidine-1-carboxamide with benzenesulfonyl chloride under basic conditions. Common bases used include triethylamine, which facilitates the formation of the sulfonamide derivative. The reaction conditions are optimized for yield and purity through recrystallization or chromatography techniques .

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Properties
Studies have shown that compounds related to this sulfonamide exhibit antibacterial and antifungal activities. For example, derivatives synthesized from similar sulfonamide structures have demonstrated efficacy against various bacterial strains and fungi .

Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pathways involved in inflammation, although more detailed investigations are needed to elucidate its mechanisms fully .

Pharmaceutical Applications
Given its reactivity, this compound serves as an intermediate in the synthesis of pharmaceuticals, particularly in developing drugs targeting specific biological pathways .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Antimicrobial Efficacy : A study on sulfonamide derivatives showed promising results against Gram-positive and Gram-negative bacteria, indicating potential for further development as antimicrobial agents .
  • Anti-inflammatory Research : Research exploring the anti-inflammatory effects of similar compounds suggests that they may modulate cytokine production, which could be beneficial in treating inflammatory diseases .
  • Pharmaceutical Development : Compounds derived from this class have been investigated for their role as intermediates in synthesizing drugs targeting various receptors involved in disease processes .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntibacterialSulfonamide derivativesEffective against multiple bacterial strains
AntifungalSimilar sulfonamidesInhibition of fungal growth
Anti-inflammatoryVarious derivativesModulation of inflammatory pathways
Pharmaceutical UseIntermediates in drug synthesisTargeting specific biological receptors

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